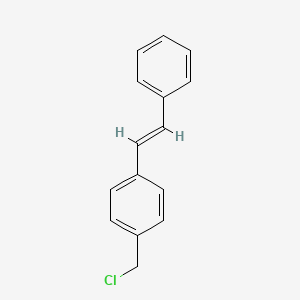

4-Chloromethylstilbene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Generation of highly basic stilbene dianions of 4-chloromethylstilbene by electrochemical reduction in ionic liquids at room temperature has been reported.

Biologische Aktivität

4-Chloromethylstilbene (4-CMS) is a synthetic organic compound belonging to the stilbene family, characterized by its biphenyl structure and the presence of a chloromethyl group. Its chemical formula is C15H13Cl, and it has been the subject of various studies due to its potential biological activities, including antioxidant, anticancer, and neuroprotective effects.

The chloromethyl group enhances the reactivity of 4-CMS, making it a valuable precursor in chemical syntheses. The compound exhibits unique photophysical properties attributed to its conjugated system of double bonds, which can lead to phenomena such as photoisomerization.

Antioxidant Properties

Research has demonstrated that 4-CMS and its derivatives possess significant antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage.

Anticancer Activity

4-CMS has shown promising results in inhibiting cell proliferation in various cancer cell lines. Studies indicate that it may interfere with cellular signaling pathways and modulate gene expression related to cancer progression. For instance:

- Cell Line Studies : In vitro assays have revealed that 4-CMS can inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.

- Mechanism of Action : The mechanism involves the interaction of 4-CMS with specific proteins and nucleic acids, leading to alterations in gene expression that favor apoptosis over proliferation.

Neuroprotective Effects

Emerging evidence suggests that 4-CMS may have neuroprotective properties. It appears to protect neuronal cells from oxidative damage and may play a role in mitigating neurodegenerative diseases.

Summary of Key Studies

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of 4-CMS demonstrated its effectiveness in reducing lipid peroxidation in rat liver homogenates. The results indicated a significant decrease in malondialdehyde (MDA) levels, a marker of oxidative stress.

Case Study 2: Anticancer Effects

In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with 4-CMS resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after exposure to the compound.

The biological activity of 4-CMS is largely attributed to its ability to interact with various biological molecules:

- Target Interactions : The chloromethyl group facilitates interactions with proteins and nucleic acids, leading to structural changes that can induce apoptosis.

- Biochemical Pathways : The compound's lipophilicity enhances its absorption and distribution within biological systems, allowing it to reach target sites effectively.

Wissenschaftliche Forschungsanwendungen

4-Chloromethylstilbene is a synthetic organic compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across multiple fields, including materials science, medicinal chemistry, and organic synthesis. Comprehensive data tables and case studies are presented to illustrate its significance and versatility.

Materials Science

This compound is utilized in the development of polymeric materials. Its ability to participate in radical polymerization makes it valuable for synthesizing functional polymers. For instance, researchers have explored its use in creating photoresponsive materials that can change properties upon exposure to light.

| Application | Description |

|---|---|

| Photoresponsive Polymers | Used to create materials that alter their physical properties when exposed to light, enabling applications in smart coatings and sensors. |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, suggesting that modifications to the stilbene structure could lead to improved therapeutic agents.

| Study | Findings |

|---|---|

| Cytotoxicity Assessment | Derivatives of this compound demonstrated significant cytotoxic effects on breast cancer cells (MCF-7), with IC50 values indicating potent activity. |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as nucleophilic substitution and cross-coupling reactions, which are essential for constructing complex organic molecules.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The chloromethyl group can be replaced by various nucleophiles, allowing the synthesis of diverse derivatives. |

| Cross-Coupling Reactions | Utilized in coupling reactions with aryl or alkenyl groups to form complex structures relevant in pharmaceuticals and agrochemicals. |

Case Study 1: Development of Photoresponsive Materials

Researchers at a leading university synthesized a series of polymers incorporating this compound as a monomer. The resulting materials exhibited significant changes in solubility and mechanical properties upon UV irradiation, demonstrating potential applications in smart coatings.

Case Study 2: Anticancer Activity Evaluation

A pharmaceutical research team conducted a study evaluating the anticancer properties of modified this compound derivatives. The study revealed that certain modifications enhanced the selectivity and potency against specific cancer cell lines while reducing toxicity towards normal cells.

Eigenschaften

IUPAC Name |

1-(chloromethyl)-4-[(E)-2-phenylethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJQBYQAGGHNAB-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150253-59-1 |

Source

|

| Record name | 4-Chloromethylstilbene, predominantly trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.